Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLQWIYLAHVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680028 | |
| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658076-43-8 | |
| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptation
A modified Hantzsch approach could involve:
-
α-Haloketone Preparation : Ethyl 2-bromoacetoacetate serves as the α-haloketone precursor.
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Cyclization with Substituted Thiourea : Reaction with 1-(2-aminophenyl)thiourea introduces the aminophenyl group during thiazole ring formation.
The general reaction mechanism proceeds as:
Key parameters include solvent choice (e.g., ethanol, isopropanol), temperature (20–50°C), and reaction time (3–6 hours).
Industrial-Scale Method from Patent Literature
A patent (CN106632137A) details a four-step, one-pot synthesis for Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, offering insights applicable to the target compound.
Reaction Sequence and Conditions
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Oximation | Methyl nitrite, ethanol, -5–5°C, 2–4 hours | Form oxime intermediate |
| 2 | Methylation | Dimethyl sulfate, TBAB, KCO, 8–15°C | Introduce methoxy group |
| 3 | Bromination | Br, Cl, 20–50°C | Generate α-bromo intermediate |
| 4 | Cyclization | Thiourea, NaOAc, 20–30°C | Form thiazole ring |
Critical Modifications for Target Compound :
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Replace thiourea with 1-(2-aminophenyl)thiourea in Step 4 to incorporate the aminophenyl moiety.
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Optimize bromination (Step 3) to avoid over-halogenation, which could hinder cyclization.
Solvent and Catalyst Optimization
Solvent Selection
Acid-Base Management
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Potassium Carbonate (KCO) : Neutralizes HBr generated during bromination, preventing side reactions.
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Sodium Acetate (NaOAc) : Maintains mild basic conditions during cyclization, promoting nucleophilic substitution.
Yield and Purity Considerations
Impact of Reaction Parameters
Purification Techniques
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Centrifugation : Removes insoluble salts post-methylation (e.g., KSO).
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pH Adjustment : Filtrate acidification to pH 4.5–5.0 precipitates impurities while retaining the product.
Challenges and Mitigation Strategies
Intermediate Stability
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Impact:
- Electron-Donating Groups (e.g., –NH₂, –OH) : Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., AChE/BuChE) .
- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Lower HOMO-LUMO gaps (e.g., 4.03 eV for nitro derivatives) and enhance electronic delocalization, favoring antioxidant and antimicrobial activities .
- Halogen Substituents (e.g., –F, –Cl) : Increase lipophilicity and membrane permeability, as seen in fluorinated analogs .
Key Findings:
- Anticancer Activity: Amino-substituted derivatives (e.g., 5a, 5b) show near-equivalent potency to methotrexate in HCT-116 cells, attributed to beta-catenin pathway disruption .
- Antioxidant Activity: Hydrazinyl derivatives with nitro or methoxy groups exhibit superior radical scavenging (%FRSA >80%) compared to non-polar analogs .
Physicochemical and Computational Data
Biological Activity
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.3 g/mol
- Appearance : Pale yellow powder
The compound features a thiazole ring, an amino group, and an ethyl ester functional group, which contribute to its unique reactivity and biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
- Fungal Strains : Candida albicans, Aspergillus niger
The compound's mechanism involves targeting bacterial cell wall synthesis by inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for peptidoglycan formation in bacterial cells.
Anticancer Activity
Research indicates that this compound also possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including:
- HepG2 (liver cancer)
- PC12 (neuroblastoma)
The observed IC50 values for these cell lines range from 0.09 to 0.49 μM, indicating potent activity against malignant cells . The compound appears to induce apoptosis in cancer cells through various signaling pathways, disrupting cellular metabolism and promoting cell death.
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase. The interaction with this enzyme leads to:
- Inhibition of Peptidoglycan Synthesis : Disruption of bacterial cell wall formation.
- Induction of Apoptosis in Cancer Cells : Activation of intrinsic apoptotic pathways.
These mechanisms underline the compound's potential as a therapeutic agent in treating bacterial infections and cancer.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various strains. The minimum inhibitory concentration (MIC) was determined for each strain, showing promising results particularly against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Study 2: Anticancer Activity
In vitro studies on HepG2 and PC12 cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, with detailed analysis showing morphological changes consistent with apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.25 |
| PC12 | 0.45 |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate?
The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl acetoacetate with 2-aminobenzaldehyde and thiourea under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazole ring. Reaction optimization includes controlling temperature (80–100°C) and solvent choice (ethanol or acetic acid) to improve yield (65–80%) . Multi-step protocols may also employ coupling reagents like EDCI/HOBt for amide bond formation in derivatives .
Q. How is the compound characterized structurally?
Characterization relies on spectroscopic methods:
- NMR : and NMR identify protons and carbons in the thiazole ring, ester group, and aromatic substituents. For example, the ester carbonyl typically appears at ~165–170 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 263.31 for the base compound) .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. What biological activities are reported for this compound?
Thiazole derivatives exhibit:
- Antimicrobial Activity : Inhibition of E. coli and S. aureus (MIC values: 8–32 µg/mL) via DNA intercalation or topoisomerase II inhibition .
- Gene Regulation : Analogues like ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate induce Oct3/4 expression, a pluripotency marker, suggesting potential in stem cell research .
Advanced Research Questions
Q. How to design experiments to optimize synthetic yield and purity?
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time (30 min vs. 12 hours) and improves yield by 15–20% .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in 3:7 EA/hexane) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test compound concentrations (0.1–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm whether observed activities (e.g., DNA damage) depend on specific targets like topoisomerase II .
- Molecular Docking : Compare binding affinities of derivatives to explain variability. For example, substituents at the 2-aminophenyl group may alter interactions with DNA grooves (ΔG: -8 to -10 kcal/mol) .
Q. What role does crystallography play in studying this compound’s structure-activity relationship?
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and ester groups). SHELX software refines atomic coordinates and thermal displacement parameters .
- Electron Density Maps : Identify electron-deficient regions (e.g., thiazole ring) for electrophilic substitution strategies .
Q. What strategies are used to functionalize the thiazole core for enhanced bioactivity?
- Electrophilic Substitution : Bromination (NBS in DMF) at the 5-position of the thiazole ring introduces handles for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Amino Group Derivatization : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) modulates solubility and target selectivity. For example, acetylated derivatives show improved blood-brain barrier penetration .
Q. How to investigate the mechanism of antimicrobial action?
- Time-Kill Assays : Track bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- ROS Detection : Use fluorescent probes (DCFH-DA) to measure reactive oxygen species (ROS) induction, linking oxidative stress to microbial death .
- Proteomics : LC-MS/MS identifies downregulated proteins (e.g., DNA gyrase subunits) in treated bacterial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
